molecular formula C15H13N3O3S B10880772 N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide

N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide

Cat. No.: B10880772
M. Wt: 315.3 g/mol
InChI Key: BBTXSDPZYYJWMK-CMDGGOBGSA-N
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Description

N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-PHENYLACRYLAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydrazine group, a carbothioyl group, and a phenylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-PHENYLACRYLAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-furylcarbonyl chloride with hydrazine to form 2-(2-furylcarbonyl)hydrazine. This intermediate is then reacted with thiocarbonyl diimidazole to yield the carbothioyl derivative. Finally, the addition of 3-phenylacrylamide under appropriate conditions completes the synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-PHENYLACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The hydrazine group can be reduced to form amines.

    Substitution: The phenylacrylamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the hydrazine group may produce the corresponding amine derivative.

Scientific Research Applications

N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-PHENYLACRYLAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Industry: It may be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-PHENYLACRYLAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazine and carbothioyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the phenylacrylamide moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N’2-(2-furylcarbonyl)-3-chloro-4-methylthiophene-2-carbohydrazide: This compound shares the furan and hydrazine moieties but differs in the thiophene and chloro substituents.

    N-(2-Furylcarbonyl)piperidine-1-carbothioamide: Similar in having the furan and carbothioyl groups but with a piperidine ring instead of the phenylacrylamide moiety.

Uniqueness

N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-PHENYLACRYLAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydrazine and carbothioyl groups allows for diverse chemical modifications, while the phenylacrylamide moiety provides potential for interactions with biological targets.

This detailed article provides a comprehensive overview of N1-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-PHENYLACRYLAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

(E)-N-[(furan-2-carbonylamino)carbamothioyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C15H13N3O3S/c19-13(9-8-11-5-2-1-3-6-11)16-15(22)18-17-14(20)12-7-4-10-21-12/h1-10H,(H,17,20)(H2,16,18,19,22)/b9-8+

InChI Key

BBTXSDPZYYJWMK-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NNC(=O)C2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NNC(=O)C2=CC=CO2

Origin of Product

United States

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